CRHR1 antagonist 1

Description

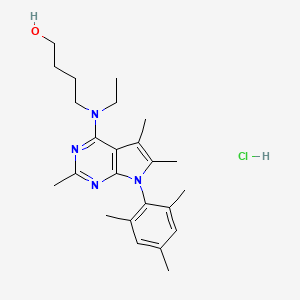

Structure

2D Structure

3D Structure

Properties

CAS No. |

276890-57-4 |

|---|---|

Molecular Formula |

C24H34N4O |

Molecular Weight |

394.6 g/mol |

IUPAC Name |

4-[ethyl-[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]butan-1-ol |

InChI |

InChI=1S/C24H34N4O/c1-8-27(11-9-10-12-29)23-21-18(5)19(6)28(24(21)26-20(7)25-23)22-16(3)13-15(2)14-17(22)4/h13-14,29H,8-12H2,1-7H3 |

InChI Key |

NSIINCVTDAEXKV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCCO)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of CRHR1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticotropin-releasing hormone receptor 1 (CRHR1) antagonists represent a promising class of therapeutic agents for a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. By targeting a key component of the hypothalamic-pituitary-adrenal (HPA) axis, these molecules offer a mechanism to modulate the physiological responses to stress. This technical guide provides an in-depth exploration of the core mechanism of action of CRHR1 antagonists, focusing on their interaction with the CRHR1 receptor and the subsequent impact on intracellular signaling pathways. Detailed experimental protocols for the characterization of these antagonists are provided, along with a summary of their quantitative pharmacological properties.

Introduction: The Role of CRHR1 in the Stress Response

The corticotropin-releasing hormone receptor 1 (CRHR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the body's response to stress.[1][2] As the primary receptor for corticotropin-releasing hormone (CRH), CRHR1 activation initiates a cascade of events within the HPA axis, a central neuroendocrine system that governs the release of stress hormones.[3]

Upon binding of CRH, primarily in the anterior pituitary gland, CRHR1 undergoes a conformational change that activates associated G proteins, predominantly the Gαs subtype. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, culminating in the synthesis and secretion of adrenocorticotropic hormone (ACTH).[3] ACTH then travels through the bloodstream to the adrenal glands, stimulating the release of cortisol, the body's primary stress hormone.

Chronic activation of the CRH/CRHR1 signaling pathway can lead to dysregulation of the HPA axis, which is implicated in the pathophysiology of numerous stress-related disorders. CRHR1 antagonists are designed to block the initial step in this cascade by preventing CRH from binding to its receptor, thereby attenuating the downstream physiological responses to stress.

Mechanism of Action: Competitive Antagonism of CRHR1

CRHR1 antagonists function as competitive antagonists, binding to the CRHR1 receptor at or near the same site as the endogenous ligand, CRH. This binding event prevents the receptor from adopting an active conformation, thereby blocking the initiation of the downstream signaling cascade. The primary mechanism of action involves the inhibition of the Gαs-adenylyl cyclase-cAMP-PKA pathway. By preventing the increase in intracellular cAMP, CRHR1 antagonists effectively reduce the production and release of ACTH and, consequently, cortisol.

The following diagram illustrates the canonical CRHR1 signaling pathway and the point of intervention for CRHR1 antagonists.

Quantitative Pharmacology of Representative CRHR1 Antagonists

The potency and affinity of CRHR1 antagonists are critical parameters in their pharmacological characterization. These are typically quantified using in vitro assays to determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize these values for two well-characterized CRHR1 antagonists, Antalarmin and Pexacerfont.

Table 1: Binding Affinity (Ki) of Antalarmin for CRHR1

| Tissue/Cell Line | Ki (nM) | Reference |

| Rat Pituitary | 1.9 | |

| Human SK-N-MC Cells | 3.7 | |

| General CRHR1 | 1.0 |

Table 2: Functional Potency (IC50) of Pexacerfont

| Assay | IC50 (nM) | Reference |

| CRHR1 Receptor Binding | 6.1 | |

| CRF-mediated ACTH Release | 129 |

Detailed Experimental Protocols

The characterization of CRHR1 antagonists relies on robust and reproducible experimental protocols. The following sections provide detailed methodologies for two key in vitro assays: the radioligand binding assay and the functional cAMP accumulation assay.

Radioligand Binding Assay for Determination of Ki

This assay measures the affinity of a test compound for the CRHR1 receptor by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a CRHR1 antagonist.

Materials:

-

Cell membranes expressing CRHR1 (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [125I]-oCRH or [3H]-Antalarmin)

-

Test CRHR1 antagonist

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Workflow Diagram:

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing CRHR1 in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled CRHR1 ligand (for non-specific binding).

-

50 µL of the test CRHR1 antagonist at various concentrations.

-

50 µL of the radioligand at a fixed concentration (typically near its Kd).

-

100 µL of the CRHR1 membrane preparation.

-

-

Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay for Determination of IC50

This assay measures the ability of a CRHR1 antagonist to inhibit the CRH-induced production of cAMP in whole cells.

Objective: To determine the functional potency (IC50) of a CRHR1 antagonist.

Materials:

-

Cells stably expressing CRHR1 (e.g., HEK293 or CHO cells)

-

CRH (agonist)

-

Test CRHR1 antagonist

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

96-well or 384-well cell culture plates

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed the CRHR1-expressing cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with a buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Add the test CRHR1 antagonist at various concentrations to the wells and pre-incubate for 15-30 minutes.

-

Stimulation: Add CRH at a concentration that elicits a submaximal response (typically the EC80) to all wells except the basal control.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Lysis and Detection: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP. Measure the cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).

-

Data Analysis:

-

Normalize the data to the CRH-stimulated response (100%) and the basal level (0%).

-

Plot the percentage of inhibition as a function of the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

CRHR1 antagonists exert their mechanism of action by competitively blocking the binding of CRH to its receptor, thereby inhibiting the downstream signaling cascade that leads to the release of stress hormones. The in-depth understanding of this mechanism, supported by robust quantitative pharmacological data and detailed experimental protocols, is crucial for the continued development and optimization of this promising class of therapeutic agents for the treatment of stress-related disorders. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals in this field.

References

Downstream Targets of CRHR1 Antagonists: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticotropin-releasing hormone receptor 1 (CRHR1) antagonists are a class of compounds with significant therapeutic potential for stress-related disorders, including anxiety, depression, and irritable bowel syndrome. By blocking the action of corticotropin-releasing hormone (CRH) at its primary receptor, these antagonists modulate the hypothalamic-pituitary-adrenal (HPA) axis and other neuronal circuits. This technical guide provides an in-depth overview of the core downstream targets of CRHR1 antagonists, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction

CRHR1, a G-protein coupled receptor, is a pivotal component of the body's response to stress.[1] Its activation by CRH triggers a cascade of intracellular events, primarily in the anterior pituitary, leading to the synthesis and release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol.[1] CRHR1 antagonists competitively bind to this receptor, thereby inhibiting the downstream signaling pathways initiated by CRH.[1] This guide will explore the immediate and secondary molecular consequences of this blockade.

Primary Downstream Signaling Pathways

The canonical signaling pathway initiated by CRHR1 activation involves the Gs-alpha subunit of its associated G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors that regulate the expression of the pro-opiomelanocortin (POMC) gene, the precursor to ACTH.[1] CRHR1 antagonists directly inhibit this cascade.

Beyond the canonical cAMP/PKA pathway, CRHR1 signaling can also diverge to activate other critical intracellular cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phospholipase C (PLC)/Protein Kinase C (PKC) pathways. The antagonism of CRHR1 consequently impacts these pathways as well.

Signaling Pathway Diagrams

Quantitative Effects on Downstream Targets

The administration of CRHR1 antagonists leads to quantifiable reductions in key components of the HPA axis and other signaling pathways. The following tables summarize data from various preclinical and clinical studies.

Table 1: Effect of CRHR1 Antagonists on ACTH and Cortisol Levels

| Antagonist | Species/Model | Dose | Change in ACTH | Change in Cortisol | Reference |

| Antalarmin | Rhesus Macaque | 20 mg/kg (oral) | ↓ from 67.5 to 45.5 pg/ml | ↓ from 44.95 to 35.23 µg/dl | |

| Antalarmin | Rhesus Macaque | 20 mg/kg (oral) | ↓ from 75.75 to 54.88 pg/ml | Not Reported | |

| Antalarmin | Human Adrenal Co-culture | 10-8 M | - | Inhibited CRH-induced increase | |

| NBI-34041 | Human | 10, 50, 100 mg | Attenuated stress-induced increase | Attenuated stress-induced increase |

Table 2: In Vitro Effects of CRHR1 Antagonists on Second Messengers and Protein Phosphorylation

| Antagonist | Cell Line | Target | Effect | Reference |

| Antalarmin | Ovine Adrenocortical Cells | cAMP | Attenuated ACTH-stimulated release | |

| CP-154,526 | Mouse Hippocampus | pCaMKII | Elevated levels after stress |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the downstream effects of CRHR1 antagonists.

Western Blotting for Phosphorylated ERK1/2 (pERK1/2)

This protocol is adapted from standard procedures for detecting phosphorylated proteins.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody (anti-phospho-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Stripping buffer

Procedure:

-

Protein Separation: Load 10-20 µg of protein lysate onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for total ERK levels, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Competitive Binding Assay for cAMP Measurement

This protocol describes a common method for quantifying intracellular cAMP levels.

Materials:

-

Cell lysates

-

cAMP standards

-

Biotinylated cAMP

-

Anti-cAMP antibody

-

Acceptor beads conjugated to the antibody

-

Streptavidin-coated donor beads

-

Microplate reader

Procedure:

-

Sample Preparation: Lyse cells to release intracellular cAMP.

-

Assay Setup: In a microplate, combine cell lysate or cAMP standards, biotinylated cAMP, and anti-cAMP antibody conjugated to acceptor beads.

-

Competition: Allow the unlabeled cAMP from the sample and the biotinylated cAMP to compete for binding to the antibody.

-

Detection: Add streptavidin-coated donor beads. In the absence of sample cAMP, the biotinylated cAMP binds the antibody-acceptor bead, bringing the donor and acceptor beads into proximity, generating a signal. High levels of cAMP in the sample will displace the biotinylated cAMP, leading to a decrease in signal.

-

Quantification: Measure the signal using a microplate reader and determine the cAMP concentration in the samples by comparing to the standard curve.

Chromatin Immunoprecipitation (ChIP) Assay for pCREB

This protocol outlines the steps to determine the binding of phosphorylated CREB (pCREB) to specific DNA regions.

Materials:

-

Formaldehyde

-

Glycine

-

Cell lysis buffer

-

Sonciator or micrococcal nuclease

-

Antibody against pCREB

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for target DNA regions

-

qPCR machine

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for pCREB.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Quantify the amount of specific DNA sequences in the immunoprecipitated sample using qPCR with primers flanking the putative pCREB binding sites.

Conclusion

CRHR1 antagonists exert their effects by blocking the initial step in a complex signaling network. Their primary downstream targets are components of the cAMP/PKA pathway, leading to a reduction in ACTH and cortisol. However, their influence extends to other signaling cascades, including the MAPK/ERK and PLC/PKC pathways, and the regulation of key transcription factors like CREB. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating the molecular mechanisms of CRHR1 antagonists and their potential therapeutic applications. Further research is warranted to fully elucidate the complete spectrum of their downstream targets and to translate these findings into effective clinical treatments.

References

The Structure-Activity Relationship of CRHR1 Antagonists: A Technical Guide for Drug Discovery Professionals

Introduction

The corticotropin-releasing hormone receptor 1 (CRHR1) has emerged as a significant therapeutic target for a spectrum of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. As a key mediator of the body's response to stress, the development of small molecule antagonists for CRHR1 has been an area of intense research for neuropharmacology and medicinal chemistry. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of various chemical classes of CRHR1 antagonists, complete with detailed experimental protocols and visual representations of key biological and experimental frameworks.

Core Concepts in CRHR1 Antagonist Design

The design of potent and selective CRHR1 antagonists is guided by a well-established pharmacophore model. This model typically consists of a central heterocyclic scaffold, a substituted aromatic or heteroaromatic ring, and one or more lipophilic groups. The key pharmacophoric features include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings that engage with specific residues within the CRHR1 binding pocket.[1]

Key Signaling Pathways of CRHR1

CRHR1 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand corticotropin-releasing hormone (CRH), initiates a signaling cascade primarily through the Gαs protein. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the physiological responses associated with stress.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for several key chemical series of CRHR1 antagonists. The data highlights the impact of various structural modifications on the binding affinity (Ki or IC50) to the CRHR1.

Anilinopyrimidine Series

| Compound | R1 | R2 | R3 | R4 | Ki (nM) |

| 1 | H | Me | Me | H | 5700 |

| 2 | Cl | Me | Me | H | 32 |

| 3 | Br | Et | Me | H | 16 |

| 4 | Me | n-Pr | Me | H | 59 |

Data sourced from multiple studies on anilinopyrimidine antagonists.[2][3]

Pyrrolopyrimidine Series

| Compound | R1 | R2 | N-Alkyl Chain | Ki (nM) |

| 5 (Antalarmin) | Me | Me | N-butyl-N-ethyl | 2.7 |

| 6 | Me | Me | N-ethyl-(4-hydroxybutyl) | 0.68 |

| 7 | H | Me | N-butyl-N-ethyl | >1000 |

| 8 | Me | H | N-butyl-N-ethyl | >1000 |

Data highlights the importance of the N-alkyl substitution and methyl groups on the pyrrolopyrimidine core.[4]

Tricyclic Pyrazolopyridine Series

| Compound | R-group | pKi | pIC50 (cAMP) |

| 9 | H | < 6.0 | - |

| 10 | Me | 7.5 | 6.8 |

| 11 | Et | 8.2 | 7.0 |

| 12a (NBI 35965) | n-Pr | 8.5 | 7.1 |

This series demonstrates the impact of increasing alkyl chain length on potency.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the development of CRHR1 antagonists are provided below.

Radioligand Binding Assay for CRHR1

This protocol is designed to determine the binding affinity of test compounds for the CRHR1.

Materials:

-

HEK293 cells stably expressing human CRHR1

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4

-

Radioligand: [125I]-Sauvagine (PerkinElmer)

-

Non-specific binding control: 1 µM Antalarmin

-

Test compounds

-

GF/C filter plates (PerkinElmer)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hCRHR1 cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [125I]-Sauvagine (final concentration ~0.1-0.2 nM).

-

For total binding wells, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of 1 µM Antalarmin.

-

Add 50 µL of the membrane preparation (approximately 10-20 µg of protein) to each well.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (HTRF)

This protocol measures the ability of a compound to antagonize CRH-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing human CRHR1

-

Assay Buffer: PBS with 1 mM IBMX

-

CRH (human/rat)

-

Test compounds

-

cAMP Gs Dynamic 2 HTRF kit (Cisbio)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Culture CHO-K1-hCRHR1 cells and harvest them.

-

Resuspend the cells in assay buffer to a concentration of 4 x 10^5 cells/mL.

-

-

Assay Protocol:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 2.5 µL of the test compound at various concentrations.

-

Add 2.5 µL of CRH at its EC80 concentration (predetermined).

-

Incubate the plate at room temperature for 30 minutes.

-

-

Detection:

-

Add 5 µL of the HTRF cAMP-d2 reagent.

-

Add 5 µL of the HTRF anti-cAMP-cryptate reagent.

-

Incubate for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665nm/620nm * 10,000) and delta F% according to the kit manufacturer's instructions.

-

Determine the IC50 values for the antagonist compounds using a sigmoidal dose-response curve.

-

In Vivo Assay: Defensive Withdrawal Test in Rats

This behavioral model assesses the anxiolytic-like effects of CRHR1 antagonists.

Apparatus:

-

A brightly lit (e.g., 500 lux) open field (100 cm x 100 cm) with a small, dark chamber (20 cm x 20 cm x 20 cm) attached to the center of one wall.

Procedure:

-

Habituation:

-

Individually place each rat in the open field for a 10-minute habituation session one day before the test.

-

-

Drug Administration:

-

On the test day, administer the test compound (e.g., via intraperitoneal injection) or vehicle at a predetermined time before the test (e.g., 30 minutes).

-

-

Testing:

-

Place the rat in the open field, and record its behavior for 10 minutes using a video tracking system.

-

-

Behavioral Measures:

-

Time spent in the open field.

-

Time spent in the dark chamber.

-

Latency to emerge from the dark chamber.

-

Number of entries into the open field.

-

-

Data Analysis:

-

Compare the behavioral measures between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). Anxiolytic-like activity is indicated by an increase in the time spent in the open field and a decrease in the time spent in the dark chamber.

-

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in CRHR1 antagonist discovery.

Conclusion

The development of CRHR1 antagonists is a mature field with a wealth of SAR data guiding the design of new chemical entities. A thorough understanding of the key pharmacophoric features, the intricacies of the CRHR1 signaling pathway, and the application of robust in vitro and in vivo assays are critical for the successful discovery and development of novel therapeutics for stress-related disorders. This guide provides a foundational resource for researchers and drug development professionals engaged in this important area of medicinal chemistry.

References

- 1. 3D-QSAR study of corticotropin-releasing factor 1 antagonists and pharmacophore-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-peptide angiotensin II receptor antagonists: chemical feature based pharmacophore identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High Throughput Screening Method for Identifying Potential Agonists and Antagonists of Arabidopsis thaliana Cytokinin Receptor CRE1/AHK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CRHR1 Antagonist CP-154,526: A Technical Guide

Introduction

The corticotropin-releasing hormone receptor 1 (CRHR1) has emerged as a significant therapeutic target for a range of stress-related disorders, including anxiety and depression. As a key component of the hypothalamic-pituitary-adrenal (HPA) axis, CRHR1 mediates the physiological responses to stress. The discovery of small molecule antagonists for this receptor represented a pivotal moment in the pursuit of novel treatments for these conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of CP-154,526, a pioneering non-peptide CRHR1 antagonist that has become a vital tool in neuroscience research. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The quest for non-peptide CRHR1 antagonists was driven by the therapeutic limitations of early peptide-based antagonists, which suffered from poor oral bioavailability and inability to cross the blood-brain barrier. The discovery of CP-154,526, a pyrrolo[2,3-d]pyrimidine derivative, was the culmination of extensive high-throughput screening and medicinal chemistry efforts.[1][2] The initial lead compound was identified from a receptor binding screen and subsequently optimized to enhance potency, selectivity, and pharmacokinetic properties, leading to the identification of CP-154,526.[1]

Synthesis of CP-154,526

The synthesis of CP-154,526, chemically named N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a multi-step process. The following is a detailed protocol based on the original synthesis.[1][2]

Experimental Protocol: Synthesis of CP-154,526

Materials and Reagents:

-

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

-

2,4,6-Trimethylaniline

-

N-Butylethylamine

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Arylation of the Pyrrolopyrimidine Core. To a solution of 4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in DMF, add sodium hydride (NaH) portion-wise at 0 °C. After stirring for 30 minutes, add 2,4,6-trimethylaniline. The reaction mixture is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4-chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidine.

-

Step 2: Nucleophilic Substitution with N-Butylethylamine. The product from Step 1 is dissolved in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), along with an excess of N-butylethylamine. The reaction mixture is heated in a sealed vessel at a high temperature (e.g., 150-180 °C) for an extended period (e.g., 48 hours). After cooling, the reaction mixture is diluted with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product, CP-154,526, is purified by column chromatography.

Pharmacological Characterization

The biological activity of CP-154,526 was extensively evaluated through a series of in vitro and in vivo assays to determine its binding affinity, functional antagonism, and physiological effects.

In Vitro Characterization

Table 1: In Vitro Pharmacological Data for CP-154,526

| Assay | Cell Line/Tissue | Radioligand | Parameter | Value | Reference |

| Radioligand Binding | Human IMR-32 cells | [¹²⁵I]Sauvagine | Kᵢ | 2.1 nM | |

| Radioligand Binding | Rat cortical membranes | [¹²⁵I]CRF | Kᵢ | < 10 nM | |

| cAMP Accumulation | Rat pituitary cells | - | IC₅₀ | 20 nM |

Experimental Protocols: In Vitro Assays

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity of CP-154,526 to the CRHR1 receptor.

-

Procedure:

-

Membrane preparations from cells or tissues expressing CRHR1 (e.g., human IMR-32 cells or rat cerebral cortex) are incubated with a fixed concentration of a radiolabeled CRHR1 ligand (e.g., [¹²⁵I]Sauvagine or [¹²⁵I]CRF).

-

Increasing concentrations of CP-154,526 are added to compete for binding with the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.

-

The concentration of CP-154,526 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

-

2. CRF-Stimulated cAMP Accumulation Assay

-

Objective: To assess the functional antagonist activity of CP-154,526 by measuring its ability to block CRF-induced cyclic adenosine monophosphate (cAMP) production.

-

Procedure:

-

Cells expressing CRHR1 (e.g., primary cultures of rat anterior pituitary cells) are pre-incubated with various concentrations of CP-154,526.

-

The cells are then stimulated with a fixed concentration of CRF to induce cAMP production.

-

The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP is quantified using a competitive immunoassay or a radioimmunoassay.

-

The IC₅₀ value, representing the concentration of CP-154,526 that inhibits 50% of the CRF-stimulated cAMP accumulation, is determined.

-

In Vivo Characterization

Table 2: In Vivo Pharmacological Data for CP-154,526

| Assay | Animal Model | Effect | Dose | Reference |

| CRF-Induced ACTH Release | Rat | Inhibition | 10 mg/kg, i.p. | |

| Fear-Potentiated Startle | Rat | Reduction of startle response | 20 mg/kg, p.o. |

Experimental Protocols: In Vivo Assays

1. CRF-Induced ACTH Release

-

Objective: To evaluate the ability of CP-154,526 to block the in vivo physiological response to CRF.

-

Procedure:

-

Rats are pre-treated with CP-154,526 or vehicle via intraperitoneal (i.p.) or oral (p.o.) administration.

-

After a set period, the animals are challenged with an intravenous (i.v.) injection of CRF.

-

Blood samples are collected at various time points post-CRF administration.

-

Plasma levels of adrenocorticotropic hormone (ACTH) are measured using a specific radioimmunoassay.

-

The inhibitory effect of CP-154,526 on the CRF-induced increase in plasma ACTH is quantified.

-

2. Fear-Potentiated Startle Response

-

Objective: To assess the anxiolytic-like effects of CP-154,526 in a behavioral model of fear.

-

Procedure:

-

Rats are trained in a classical conditioning paradigm where a neutral stimulus (e.g., a light) is paired with an aversive stimulus (e.g., a mild foot shock).

-

After conditioning, the startle response to an acoustic stimulus is measured in the presence and absence of the conditioned fear stimulus (the light).

-

Animals are treated with CP-154,526 or vehicle before the testing session.

-

A reduction in the potentiation of the startle response in the presence of the fear-conditioned stimulus is indicative of an anxiolytic-like effect.

-

Signaling Pathways and Workflows

CRHR1 Signaling Pathway

CRHR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon binding of its endogenous ligand, CRF, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to the physiological stress response.

References

An In-depth Technical Guide to Anilinopyrimidine Corticotropin-Releasing Hormone Receptor 1 (CRHR1) Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research and development of anilinopyrimidine-based antagonists of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRHR1 is a G-protein coupled receptor that plays a pivotal role in the body's stress response, making it a key target for therapeutic intervention in stress-related disorders such as anxiety and depression. This document details the core pharmacology, structure-activity relationships (SAR), and essential experimental protocols for the evaluation of this important class of compounds.

Core Concepts and Signaling Pathways

Corticotropin-releasing hormone (CRH), upon binding to CRHR1, initiates a signaling cascade primarily through the Gs alpha subunit of its associated G-protein. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels via adenylyl cyclase, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating gene expression and neuronal function. Anilinopyrimidine antagonists competitively bind to CRHR1, blocking the binding of CRH and thereby inhibiting this signaling pathway.

Pyrrolopyrimidine Corticotropin-Releasing Hormone Receptor 1 (CRHR1) Antagonists: A Technical Guide

Introduction

Corticotropin-releasing hormone (CRH), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, orchestrating endocrine, autonomic, and behavioral responses to stress.[1][2] The actions of CRH are mediated through G-protein coupled receptors, primarily the type 1 receptor (CRHR1).[1] Dysregulation of the CRH/CRHR1 system has been implicated in the pathophysiology of several stress-related disorders, including anxiety, depression, and post-traumatic stress disorder (PTSD).[3][4] Consequently, the development of small molecule, non-peptide CRHR1 antagonists has been a significant focus of therapeutic research. Among the various chemical scaffolds explored, the pyrrolopyrimidine core has yielded numerous potent and selective antagonists, making it a cornerstone of CRHR1-targeted drug discovery.

This technical guide provides an in-depth overview of pyrrolopyrimidine CRHR1 antagonist studies, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying biological and developmental pathways.

CRHR1 Signaling Pathways

CRHR1 activation initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and mitogen-activated protein kinases (MAPKs) like ERK1/2, ultimately modulating gene expression and cellular function. In addition to the canonical Gαs pathway, CRHR1 can also couple to other G-proteins to activate pathways such as the Phospholipase C (PLC)/Protein Kinase C (PKC) system.

Quantitative Data Summary

The development of pyrrolopyrimidine antagonists has been guided by extensive structure-activity relationship (SAR) studies. The following tables summarize key quantitative data for several prominent compounds from this class.

Table 1: In Vitro Binding Affinity and Functional Antagonism

| Compound Name | Chemical Class | Binding Affinity (Ki) | Functional Antagonism (IC50) | Species | Reference |

| Antalarmin (1) | Pyrrolopyrimidine | 2.7 nM | - | Rat | |

| LWH-63 (3) | Pyrrolopyrimidine | 0.68 - 0.7 nM | - | Rat | |

| CP-154,526 | Pyrrolopyrimidine | - | - | Rat | |

| 19g | Tricyclic Pyrrolopyridine | 3.5 nM | 14 nM (ACTH release) | Rat | |

| 22a | Tricyclic Pyrazolopyridine | 2.9 nM | 6.8 nM (ACTH release) | Rat | |

| 4i | Triazolopyrimidine | < 10 nM | - | Rat | |

| NBI 35965 (12a) | Tricyclic Tetraazaacenaphthylene | pKi = 8.5 | pIC50 = 7.1 (cAMP) | Rat | |

| 12p | N3-phenylpyrazinone | - | 0.26 nM | Rat | |

| M43 | Thiazolo[4,5-d]pyrimidine | 19.2 nM | 43.5 nM (cAMP) | Human |

Table 2: Pharmacokinetic Properties of Selected CRHR1 Antagonists

| Compound Name | Oral Bioavailability (F%) | Half-life (t1/2) | Brain/Plasma Ratio | Volume of Distribution (VD) | Clearance (CL) | Species | Reference |

| CP-154,526 | 27% | 51 h (terminal) | High Penetration | 105 L/kg | 36 ml/min/kg | Rat | |

| 19g | 24% | 6.3 h | 0.27 | 38 L/kg | 70 ml/min/kg | Rat | |

| 22a | 7.0% | 12 h | 0.52 | 44 L/kg | 43 ml/min/kg | Rat | |

| 4i, 4x | Good oral bioavailability | - | - | - | - | Dog |

Table 3: In Vivo Efficacy of Selected CRHR1 Antagonists

| Compound Name | Model | Dose | Effect | Species | Reference |

| Antalarmin | CRH-stimulated ACTH release | 20 mg/kg | Significantly inhibited ACTH release | Rat | |

| 19g | Stress-induced ACTH release | 30 mg/kg (oral) | 84-86% reduction in ACTH | Rat | |

| 22a | Stress-induced ACTH release | 30 mg/kg (oral) | 84-86% reduction in ACTH | Rat | |

| NBI 35965 (12a) | CRF or stress-induced ACTH | - | Reduced ACTH production | Rat | |

| R121919 | Stress-elicited sleep disturbance | - | Attenuated sleep disturbances | Rat |

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of novel antagonist compounds. Below are detailed methodologies for key experiments.

CRHR1 Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of a test compound for the CRHR1 by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously expressing or transfected with the CRHR1 (e.g., rat frontal cortex, HEK293-CRHR1 cells).

-

Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-oCRH) and varying concentrations of the unlabeled antagonist compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

This cell-based assay determines the functional potency of an antagonist by measuring its ability to inhibit agonist-induced production of the second messenger cAMP.

Methodology:

-

Cell Culture: Plate cells stably expressing the CRHR1 (e.g., HEK293-CRHR1) in 96- or 384-well plates and culture until they reach appropriate confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test antagonist in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: Add a fixed, sub-maximal concentration (e.g., EC₈₀) of a CRHR1 agonist (e.g., CRH, Tyr⁰-sauvagine) to stimulate cAMP production and incubate for a defined period (e.g., 15-30 minutes).

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Efficacy Model (Stress-Induced ACTH Release)

This in vivo model assesses the ability of an antagonist to block the physiological stress response by measuring its effect on the release of Adrenocorticotropic Hormone (ACTH) from the pituitary.

Methodology:

-

Animal Model: Use male Sprague-Dawley or Wistar rats, often cannulated for ease of blood sampling.

-

Antagonist Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral) at various doses.

-

Stress Induction: After a set pre-treatment time, subject the animals to a stressor. This can be a physical stressor (e.g., restraint), a psychological stressor, or a direct pharmacological challenge with an injection of CRH.

-

Blood Sampling: Collect blood samples at specific time points following the stressor.

-

ACTH Measurement: Separate the plasma and measure ACTH concentrations using a specific radioimmunoassay (RIA) or ELISA.

-

Data Analysis: Compare the ACTH levels in antagonist-treated groups to a vehicle-treated control group to determine the percentage of inhibition of the stress response.

Structure-Activity Relationships and Development Logic

The discovery of potent pyrrolopyrimidine antagonists follows a logical progression from initial hit identification to lead optimization. SAR studies have revealed key structural requirements for high-affinity binding. For instance, modifications to the N-alkyl side chain can significantly impact both affinity and physicochemical properties like lipophilicity. Introducing oxygenated functionalities can create more hydrophilic compounds that retain high affinity, which may improve pharmacokinetic profiles. This iterative process of synthesis and biological testing is fundamental to developing a clinical candidate.

Pyrrolopyrimidine-based molecules represent a highly successful and well-validated class of CRHR1 antagonists. Through systematic evaluation using the binding, functional, and in vivo assays described herein, researchers have identified compounds with high potency, selectivity, and promising pharmacokinetic profiles. These antagonists have demonstrated efficacy in preclinical models of stress-related disorders by effectively dampening the HPA axis response. While clinical development has faced challenges, the extensive body of research on these compounds provides a robust foundation for the continued pursuit of CRHR1 antagonists as a novel therapeutic strategy for depression, anxiety, and other conditions marked by hypersecretion of CRH.

References

- 1. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone (CRH) receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRHR1 antagonists as novel treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a corticotropin releasing hormone type 1 receptor antagonist in women with posttraumatic stress disorder: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of CRHR1 Antagonists on Synaptic Plasticity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the role of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1) in modulating synaptic plasticity. It details the effects of CRHR1 antagonists on key plasticity mechanisms such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD), and on the structural plasticity of dendritic spines. This guide summarizes key quantitative findings, outlines relevant experimental protocols, and illustrates the underlying molecular signaling pathways.

Introduction: CRHR1 and Synaptic Plasticity

Corticotropin-releasing hormone (CRH) is a critical mediator of the body's response to stress, acting through two primary G-protein coupled receptors, CRHR1 and CRHR2[1]. CRHR1 is the predominant subtype in the central nervous system and has been extensively implicated in the pathophysiology of stress-related psychiatric disorders such as depression and anxiety[2][3]. Beyond its role in the hypothalamic-pituitary-adrenal (HPA) axis, CRHR1 signaling is a potent modulator of synaptic function and plasticity, the cellular basis for learning and memory[1][4].

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time. The two most studied forms are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting reduction in synaptic efficacy. Chronic stress and elevated CRH levels are known to disrupt these processes, often impairing LTP and promoting LTD, which correlates with cognitive deficits. Stress and CRH also induce structural changes, notably the loss of dendritic spines, the primary sites of excitatory synapses.

CRHR1 antagonists are small molecule drugs that block the action of CRH at its primary receptor. Preclinical research has consistently shown that these antagonists can reverse the detrimental effects of stress on synaptic plasticity and cognitive function. They have been found to restore stress-impaired LTP, prevent stress-induced synaptic loss, and mitigate memory deficits in animal models. This guide synthesizes the core findings in this area, providing a technical resource for researchers investigating CRHR1 as a therapeutic target.

CRHR1 Signaling Pathways in Synaptic Plasticity

CRHR1 activation initiates multiple intracellular signaling cascades that ultimately influence synaptic strength and structure. As a G-protein coupled receptor, it primarily signals through the Gsα subunit to activate adenylyl cyclase, leading to cAMP production and Protein Kinase A (PKA) activation. However, its effects on plasticity are more complex, also involving phospholipase C (PLC) pathways and interactions with key synaptic components like the NMDA receptor.

The diagram below illustrates the key signaling pathways initiated by CRH binding to CRHR1 and the points at which CRHR1 antagonists intervene.

References

- 1. The role of the corticotropin-releasing hormone and its receptors in the regulation of stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the role of corticotropin-releasing hormone receptors in anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRHR1 Antagonists as Novel Treatment Strategies | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. Forebrain CRHR1 deficiency attenuates chronic stress-induced cognitive deficits and dendritic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

CRHR1 Antagonist 1: A Technical Guide for Anxiety and Depression Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The corticotropin-releasing hormone receptor 1 (CRHR1) has emerged as a critical target in the neurobiology of stress-related disorders, including anxiety and depression. Antagonism of this receptor represents a promising therapeutic strategy. This technical guide provides an in-depth overview of a representative CRHR1 antagonist, herein referred to as "CRHR1 Antagonist 1," consolidating key preclinical and clinical research findings. It includes a detailed examination of its mechanism of action, relevant signaling pathways, quantitative pharmacological data, and comprehensive experimental protocols. This document is intended to serve as a core resource for researchers and drug development professionals in the field.

Introduction

Corticotropin-releasing hormone (CRH) is the principal mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] Its actions are primarily mediated through the G-protein coupled receptor, CRHR1.[3] Dysregulation of the CRH/CRHR1 system has been strongly implicated in the pathophysiology of anxiety and depressive disorders.[4][5] Elevated levels of CRH in the central nervous system are thought to drive the symptoms associated with these conditions. Consequently, the development of small molecule, non-peptidic CRHR1 antagonists that can cross the blood-brain barrier has been a major focus of psychopharmacological research. These antagonists aim to normalize the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis and other stress-responsive neural circuits.

Mechanism of Action and Signaling Pathways

CRHR1 is a Class B G-protein-coupled receptor predominantly expressed in the brain, including the pituitary gland, cortex, amygdala, and hippocampus. Upon binding of its endogenous ligand, CRH, CRHR1 activates adenylyl cyclase through a Gs protein-coupled mechanism, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and neuronal function.

This compound acts as a competitive antagonist at the CRHR1 receptor, blocking the binding of CRH and thereby inhibiting the downstream signaling cascade. This attenuates the physiological and behavioral responses to stress.

Diagram: CRHR1 Signaling Pathway

Caption: Simplified CRHR1 signaling cascade and the inhibitory action of a CRHR1 antagonist.

Quantitative Data Presentation

The following tables summarize key quantitative data for a selection of representative CRHR1 antagonists, including "this compound" (a composite representation based on publicly available data for compounds like CP-154,526, R121919, Antalarmin, and DMP696).

Table 1: In Vitro Binding Affinity of CRHR1 Antagonists

| Compound | Receptor | Ki (nM) | Reference |

| CP-154,526 | CRF1 | 2.7 | |

| CRF2 | >10,000 | ||

| R121919 (NBI-30775) | CRF1 | 2-5 | |

| Antalarmin | CRF1 | 1.0 | |

| DMP696 | CRF1 | ~1.0 (IC50) |

Table 2: Preclinical Pharmacokinetic Parameters of CRHR1 Antagonists in Rats

| Compound | Route | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | Reference |

| CP-154,526 | i.v. | 0.9 (initial), 51 (terminal) | - | - | - | |

| p.o. | - | - | 0.5 | 27 | ||

| Antalarmin (analog) | p.o. | - | - | - | 19 (in macaques) | |

| R121919 | - | 2.8 | - | - | - | |

| MTIP | i.v. | 3.9 | - | - | - | |

| p.o. | - | - | - | 91.1 |

Table 3: Preclinical Efficacy of CRHR1 Antagonists in Animal Models of Anxiety and Depression

| Compound | Animal Model | Species | Dose | Effect | Reference |

| CP-154,526 | Elevated Plus-Maze | Rat | - | Anxiolytic-like activity | |

| Forced Swim Test | Rat | 3, 10, 30 mg/kg i.p. | No antidepressant-like effect | ||

| R121919 | Defensive Withdrawal | Rat | 10 mg/kg s.c. | Anxiolytic-like effect | |

| Elevated Plus-Maze | Rat | 10 mg/kg s.c. | No significant effect | ||

| Forced Swim Test | Rat | 3, 10, 30 mg/kg i.p. | No antidepressant-like effect | ||

| Antalarmin | Forced Swim Test | Rat | 3, 10, 30 mg/kg i.p. | No antidepressant-like effect | |

| LPS-induced depression | Mouse | 20 mg/kg i.p. | Alleviated depression-like behavior | ||

| DMP696 | Defensive Withdrawal | Rat | 3-10 mg/kg p.o. | Reduced exit latency (anxiolytic) |

Table 4: Clinical Trial Outcomes for CRHR1 Antagonists

| Compound | Indication | Primary Outcome Measure | Result | Reference |

| Pexacerfont | Generalized Anxiety Disorder | Change in HAM-A score | Did not separate from placebo | |

| R121919 | Major Depressive Disorder | Change in depression and anxiety scores | Significant reductions in scores |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used in the evaluation of CRHR1 antagonists.

Radioligand Binding Assay for CRHR1

This protocol is used to determine the binding affinity (Ki) of a test compound for the CRHR1 receptor.

-

Membrane Preparation:

-

Homogenize tissue known to express CRHR1 (e.g., rat cortex or pituitary) or cells transfected with the human CRHR1 gene in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in a binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled CRHR1 ligand (e.g., [125I]Tyr0-CRH), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, include wells with a high concentration of a known CRHR1 ligand.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

-

Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram: Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of a CRHR1 antagonist.

Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus:

-

A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.

-

-

Procedure:

-

Habituate the animal to the testing room for at least 30-60 minutes before the test.

-

Administer the CRHR1 antagonist or vehicle at a predetermined time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze freely for a set period, typically 5 minutes.

-

Record the animal's behavior using a video camera and tracking software.

-

-

Data Analysis:

-

The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.

-

An increase in these parameters is indicative of an anxiolytic effect.

-

Total distance traveled can be used as a measure of general locomotor activity.

-

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common behavioral test used to screen for antidepressant efficacy. The test is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable container of water, and that antidepressants will prolong the period of mobility.

-

Apparatus:

-

A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

-

Procedure:

-

Administer the CRHR1 antagonist or vehicle.

-

Gently place the animal into the water-filled cylinder.

-

The test duration is typically 6 minutes, with the first 2 minutes considered a habituation period and the last 4 minutes used for analysis.

-

Record the animal's behavior.

-

-

Data Analysis:

-

The primary measure is the duration of immobility.

-

A decrease in immobility time is interpreted as an antidepressant-like effect.

-

Other behaviors such as swimming and climbing can also be scored.

-

Diagram: Logical Relationship in Stress-Related Disorders

Caption: The role of CRHR1 in the stress response and the point of intervention for antagonists.

Discussion and Future Directions

The preclinical data for CRHR1 antagonists are compelling, with many compounds demonstrating anxiolytic-like effects in various animal models. However, the translation of these findings to clinical efficacy has been challenging. For instance, pexacerfont did not show efficacy in a clinical trial for generalized anxiety disorder. In contrast, an early study with R121919 showed promising results in patients with major depression.

These mixed results highlight the complexity of targeting the CRH/CRHR1 system in human psychiatric disorders. Several factors may contribute to this translational gap, including the heterogeneity of patient populations, the specific clinical indication being studied, and the pharmacokinetic and pharmacodynamic properties of the individual antagonists.

Future research should focus on:

-

Identifying biomarkers to stratify patient populations that are most likely to respond to CRHR1 antagonist treatment.

-

Optimizing the pharmacokinetic profiles of CRHR1 antagonists to ensure adequate target engagement in the brain.

-

Exploring the efficacy of CRHR1 antagonists in combination with other therapeutic modalities.

-

Investigating the role of CRHR1 antagonists in other stress-related conditions, such as post-traumatic stress disorder (PTSD) and substance use disorders.

Conclusion

CRHR1 remains a high-interest target for the development of novel treatments for anxiety and depression. The wealth of preclinical data supporting the role of the CRH/CRHR1 system in stress-related pathophysiology provides a strong rationale for continued research and development in this area. This technical guide has provided a comprehensive overview of the key data and methodologies associated with the study of CRHR1 antagonists, with the aim of facilitating future research and drug discovery efforts.

References

- 1. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress [pubmed.ncbi.nlm.nih.gov]

- 2. CRH-sub-1 receptor antagonists for the treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioral effects of the CRF1 receptor antagonist R121919 in rats selectively bred for high and low activity in the swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

CRHR1 Antagonist 1: A Preclinical Guide to Stress Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Corticotropin-Releasing Hormone Receptor 1 (CRHR1) antagonists in various stress models. CRHR1 has emerged as a significant target in the development of novel therapeutics for stress-related disorders, including anxiety and depression.[1][2][3] This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for commonly used stress models, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

CRHR1 antagonists function by blocking the binding of corticotropin-releasing hormone (CRH) to its primary receptor, CRHR1. This action interrupts a key signaling cascade within the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[4] Under stressful conditions, the hypothalamus releases CRH, which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal glands to release cortisol (or corticosterone in rodents), the primary stress hormone.[4] By inhibiting the initial step of this cascade, CRHR1 antagonists effectively dampen the downstream physiological responses to stress.

The binding of CRH to CRHR1, a G-protein coupled receptor, typically activates a stimulatory G-protein (Gs) that engages adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which subsequently activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), and contributes to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This signaling cascade ultimately results in increased synthesis and release of ACTH. CRHR1 antagonists, by preventing CRH binding, block this entire sequence of events.

Data Presentation: Efficacy in Preclinical Stress Models

The following tables summarize the quantitative effects of various CRHR1 antagonists in established preclinical models of stress, anxiety, and depression.

Table 1: Effects of CRHR1 Antagonists in the Forced Swim Test (FST)

| Animal Model | CRHR1 Antagonist | Dose | Key Finding | Reference |

| Rat (Sprague-Dawley) | Antalarmin | Not specified | No significant effect on immobility. Reduced swim-induced ACTH increase. | |

| Rat (Sprague-Dawley) | CP-154,526 | Not specified | No significant effect on immobility. Reduced swim-induced ACTH increase. | |

| Rat (Sprague-Dawley) | R121919 | 10 mg/kg, s.c. | No significant effect on immobility in non-selected rats. Increased struggling in high-activity rats and increased floating in low-activity rats. Reduced swim-induced ACTH increase. | |

| Rat (Sprague-Dawley) | LWH234 | Not specified | Significantly decreased immobility. No effect on swim-induced ACTH increase. | |

| Mouse (C57BL/6) | Antalarmin | 20 mg/kg, i.p. | Alleviated LPS-induced increase in immobility time. |

Table 2: Effects of CRHR1 Antagonists in the Elevated Plus Maze (EPM)

| Animal Model | CRHR1 Antagonist | Dose | Key Finding | Reference |

| Rat (Wistar) | Antalarmin | Not specified | Blocked the anxiogenic-like effect of CRF. No effect on baseline anxiety-like behavior. | |

| Rat (Wistar) | Antalarmin | 20 mg/kg | Significantly reduced defensive burying behavior. | |

| Rat | CP-154,526 | Not specified | Inhibited the anxiogenic-like effects of intra-BNST CRF administration. |

Table 3: Effects of CRHR1 Antagonists in Chronic Stress Models

| Animal Model | Stress Model | CRHR1 Antagonist | Dose | Key Finding | Reference |

| Mouse | Unpredictable Chronic Mild Stress (UCMS) | Crinecerfont (SSR125543) | 20 mg/kg/day, i.p. (5 weeks) | Exacerbated basal circadian corticosterone secretion. Improved HPA axis negative feedback sensitivity. | |

| Aged Rat | Isolation-Restraint (3 months) | R121919 | Administered in food chow | Prevented stress-induced anxiety-related behaviors, memory deficits, and synapse loss. | |

| Aged Rat | Isolation-Restraint (3 months) | Antalarmin | Administered in food chow | Prevented stress-induced anxiety-related behaviors, memory deficits, and synapse loss. | |

| Mouse (Tg2576) | Isolation Stress (1 week) | Antalarmin | 20 mg/kg | Significantly reduced Aβ1-42 levels. | |

| Mouse (Tg2576) | Isolation Stress (6 months) | Antalarmin | 20 mg/kg in drinking water | Decreased plasma corticosterone levels, tissue Aβ1-42 levels, and Aβ plaque deposition. Blocked stress effects on anxiety and memory. |

Table 4: Effects of CRHR1 Antagonists on HPA Axis Hormones

| Animal Model | Stressor | CRHR1 Antagonist | Dose | Effect on ACTH | Effect on Corticosterone/Cortisol | Reference |

| Rat | Restraint Stress (5 min) | R121919 | i.v. | Dose-dependently attenuated peak plasma ACTH by 91%. | Dose-dependently attenuated peak plasma corticosterone by 75%. | |

| Rat | Novelty Stress | R121919 | 10 mg/kg | Decreased ACTH response by 82%. | Decreased corticosterone response by 97%. | |

| Marmoset | Social Stressor | Antalarmin | Not specified | Reduced ACTH response. | Reduced cortisol response. | |

| Mouse | LPS injection | Antalarmin | 20 mg/kg, i.p. | - | Reduced the increase in CORT levels. |

Experimental Protocols

This section provides detailed methodologies for key preclinical stress models used to evaluate CRHR1 antagonists.

Unpredictable Chronic Mild Stress (UCMS) Protocol for Mice

Objective: To induce a depressive-like phenotype, particularly anhedonia, in mice through prolonged exposure to a variety of mild, unpredictable stressors.

Materials:

-

Standard mouse housing cages

-

Empty cages

-

Water bottles

-

Rodent chow

-

Sawdust bedding (wet and dry)

-

Heat lamp and heating pad

-

Thermometer

-

Restraint tubes

-

Stroboscope or other means for light/dark cycle disruption

-

2% sucrose solution

Procedure:

-

Acclimation: House mice in groups for at least one week with a standard 12-hour light/dark cycle and ad libitum access to food and water.

-

Stressor Regimen: Over a period of 4-7 weeks, expose mice to a series of mild stressors, with one or two stressors applied daily in a random order. The key is the unpredictability of the stressors.

-

Damp Bedding: Introduce 100-200 ml of water into the home cage to dampen the sawdust for a period of 4-24 hours.

-

Cage Tilt: Tilt the home cage at a 45° angle for 3-4 hours.

-

Empty Cage: House mice in a cage with no bedding or enrichment for 4 hours.

-

Social Stress: House mice in the cage of a neighboring animal for 3 hours.

-

Light/Dark Cycle Disruption: Alter the 12h/12h light/dark cycle to successions of 30-minute periods for 8 hours.

-

Restraint Stress: Place mice in a well-ventilated restraint tube for a period of 2-4 hours.

-

Shallow Water Bath: Place mice in a cage with 1 cm of 24°C water for 4 hours, followed by drying under a heat lamp.

-

-

Behavioral Assessment (Anhedonia): Anhedonia is typically assessed using the Sucrose Preference Test (SPT).

-

Following the stress period, individually house mice.

-

Provide two pre-weighed bottles, one with 2% sucrose solution and one with water.

-

Measure the consumption from each bottle over a 24-72 hour period.

-

Sucrose preference is calculated as: (Sucrose intake / Total fluid intake) x 100. A significant decrease in sucrose preference in the UCMS group compared to controls indicates anhedonia.

-

Forced Swim Test (FST) Protocol for Mice and Rats

Objective: To assess depressive-like behavior (behavioral despair) by measuring the duration of immobility when the animal is placed in an inescapable water-filled cylinder.

Materials:

-

Transparent cylindrical containers (for mice: ~20 cm diameter, 30 cm height; for rats: larger).

-

Water at 24-25°C.

-

Video recording equipment.

-

Towels for drying the animals.

Procedure:

-

Apparatus Setup: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its hind paws or tail (typically 15 cm for mice). The water temperature should be maintained at 24-25°C.

-

Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.

-

Test Session:

-

Gently place the animal into the water-filled cylinder.

-

The total test duration is typically 6 minutes.

-

Behavior is often recorded for the entire duration, but the analysis is typically performed on the last 4-5 minutes of the test, as animals are generally very active during the initial period.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment groups, or an automated tracking system scores the animal's behavior.

-

Immobility: The animal is judged to be immobile when it remains floating in the water, making only small movements necessary to keep its head above water.

-

Struggling: Active movements such as climbing, diving, or vigorous swimming.

-

Swimming: General movements throughout the cylinder that are not directed towards the walls.

-

-

Data Analysis: The primary measure is the total duration of immobility. A longer duration of immobility is interpreted as a depressive-like state. Antidepressant compounds are expected to decrease the duration of immobility.

Elevated Plus Maze (EPM) Protocol for Rodents

Objective: To assess anxiety-like behavior based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Materials:

-

A plus-shaped maze elevated from the floor (typically 50-75 cm).

-

The maze has two open arms and two enclosed arms of equal size.

-

Video recording and tracking software.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing. The lighting conditions should be consistent across tests.

-

Test Session:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

The session is recorded for later analysis.

-

-

Behavioral Scoring:

-

An automated tracking system or a trained observer scores the following parameters:

-

Time spent in the open arms: The primary measure of anxiety. Anxiolytic compounds are expected to increase the time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled: Used as a measure of general locomotor activity.

-

-

-

Data Analysis: The percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100] are the main indices of anxiety. A lower percentage indicates higher anxiety-like behavior.

Visualizations

CRHR1 Signaling Pathway

Caption: Simplified CRHR1 signaling pathway.

Experimental Workflow: Preclinical Evaluation of a CRHR1 Antagonist

Caption: General workflow for preclinical evaluation.

References

- 1. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment With CRH-1 Antagonist Antalarmin Reduces Behavioral and Endocrine Responses to Social Stressors in Marmosets (Callithrix kuhlii) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of CRHR1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo evaluation of Corticotropin-Releasing Hormone Receptor 1 (CRHR1) antagonists. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to assess the efficacy and pharmacokinetic properties of novel CRHR1-targeting compounds.

Introduction